DV1 vs. L-Peptide V1: Binding Affinity Superiority Driven by D-Amino Acid Backbone
In a head-to-head 12G5 monoclonal antibody competitive binding assay performed under identical conditions, DV1 (all-D-amino acid peptide) exhibited an IC50 of 364.7 ± 51.7 nM, representing a 7.2-fold improvement in binding affinity over its sequence-identical L-peptide counterpart V1, which yielded an IC50 of 2632.1 ± 891.0 nM [1]. In an independent fluorescent probe-based binding assay (FITC-DV1 competition), the affinity differential was even more pronounced: DV1 demonstrated an IC50 of 32 nM compared to 218 nM for the non-modified V1 peptide—a 6.8-fold advantage [2]. This stereochemistry-driven affinity gain is attributable to the metabolic stability of the D-peptide backbone, which resists proteolytic degradation in biological matrices, effectively increasing the concentration of intact, binding-competent ligand at the receptor site.
| Evidence Dimension | CXCR4 competitive binding affinity (12G5 mAb assay) |
|---|---|
| Target Compound Data | DV1 IC50 = 364.7 ± 51.7 nM |
| Comparator Or Baseline | V1 (L-peptide, identical sequence) IC50 = 2632.1 ± 891.0 nM |
| Quantified Difference | 7.2-fold higher affinity for DV1 |
| Conditions | CHO cells stably transfected with human CXCR4; 12G5 antibody competitive binding; n ≥ 3 independent experiments |
Why This Matters
For researchers designing CXCR4 binding or inhibition experiments, DV1 provides a 6.8–7.2-fold higher effective binding potency than the equivalent L-peptide, reducing the mass of peptide required per experiment and improving assay signal-to-noise ratios.
- [1] Meng Q, Zhu R, Mao Y, et al. Biological and mutational analyses of CXCR4-antagonist interactions and design of new antagonistic analogs. Biosci Rep. 2023;43(12):BSR20230981. doi:10.1042/BSR20230981 (Table 1, IC50 data for DV1 and V1) View Source
- [2] Kumar S, et al. A Novel CXCR4-Selective High-Affinity Fluorescent Probe and Its Application in Competitive Binding Assays. Molecules. 2019;24(8):1572. (IC50 values for FITC-DV1 binding competition: DV1 IC50 = 32 nM vs. V1 IC50 = 218 nM) View Source
